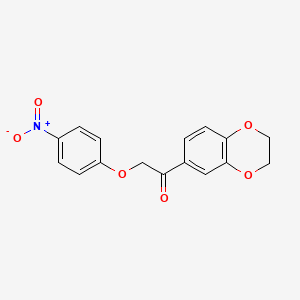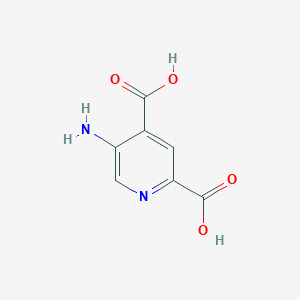![molecular formula C14H22N2 B8667499 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline](/img/structure/B8667499.png)
4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline
描述
4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline: is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a cyclopentyl ring attached to a methylamine group, with a dimethylaminophenyl substituent on the cyclopentyl ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline typically involves the reaction of cyclopentylmethylamine with 4-dimethylaminobenzaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Varied products depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological research to study its effects on various biological systems. It can act as a ligand for certain receptors or enzymes, helping to elucidate their functions.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline involves its interaction with specific molecular targets such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity. The cyclopentyl ring provides structural rigidity, enhancing the compound’s stability and specificity.
相似化合物的比较
[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamine: This compound has similar structural features but with methoxy groups instead of dimethylamino groups.
[1-(4-Methoxyphenyl)cyclopentyl]methylamine: Similar structure with a methoxy group instead of a dimethylamino group.
Uniqueness: 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research applications, offering different reactivity and interaction profiles compared to its analogs.
属性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC 名称 |
4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H22N2/c1-16(2)13-7-5-12(6-8-13)14(11-15)9-3-4-10-14/h5-8H,3-4,9-11,15H2,1-2H3 |
InChI 键 |
JDSPDOKKQNTPGK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2(CCCC2)CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
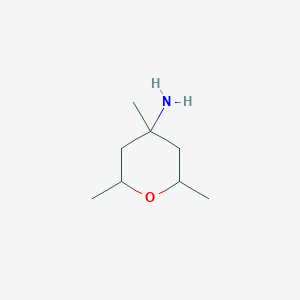
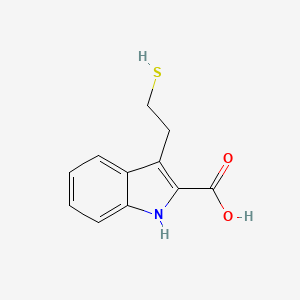
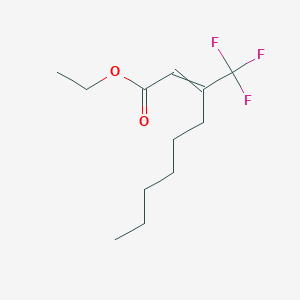
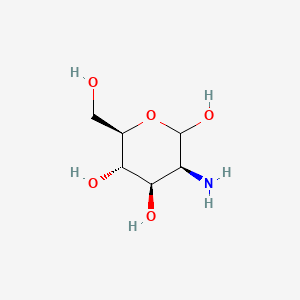
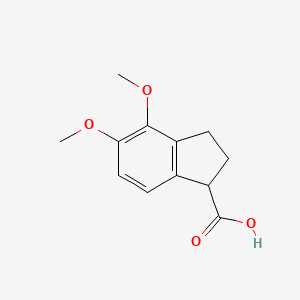
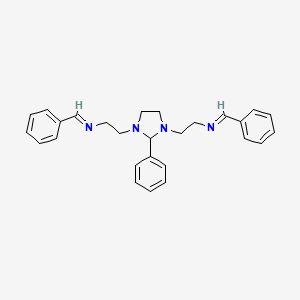

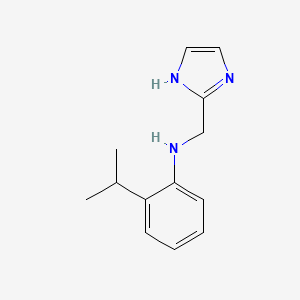
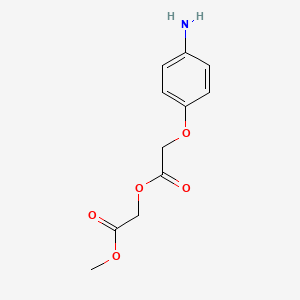
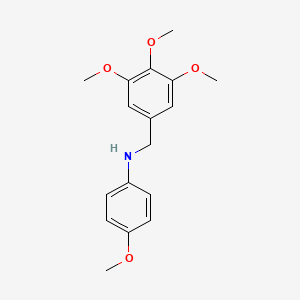
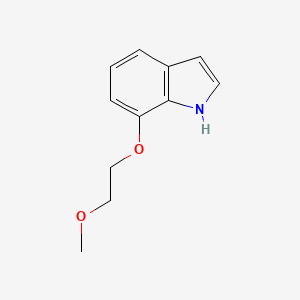
![3-[[4-[1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid](/img/structure/B8667479.png)
